N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

Description

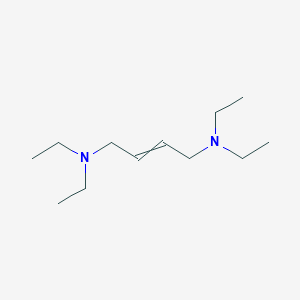

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetraethylbut-2-ene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSWSDCAOQCBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC=CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942584 | |

| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20412-52-6 | |

| Record name | N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020412526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenyldiamine, N,N,N',N'-tetraethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene, a valuable diamine in various research and development applications. The synthesis pathway, detailed experimental protocols, and quantitative data are presented to facilitate its preparation in a laboratory setting.

Introduction

This compound is a tetra-substituted diamine featuring a central carbon-carbon double bond. This structural motif makes it a versatile building block in organic synthesis, particularly in the development of novel ligands for metal complexes, and as a precursor for various pharmacologically active compounds. The successful synthesis of this target molecule is highly dependent on the stereochemistry of the starting materials.

Synthesis Pathway

The most viable synthetic route to this compound involves the nucleophilic substitution of a dihalogenated butene with diethylamine. Crucially, the stereochemistry of the starting dihalobutene dictates the outcome of the reaction. While the cis-isomer of 1,4-dichloro-2-butene tends to cyclize upon reaction with secondary amines to form pyrrolinium salts, the trans-isomer undergoes a direct substitution to yield the desired linear diamine.

The overall synthesis can be depicted as a two-step process:

-

Synthesis of trans-1,4-dichloro-2-butene: This precursor is typically prepared via the chlorination of butadiene. The reaction produces a mixture of isomers, including cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene. The desired trans-isomer can be isolated from this mixture.

-

Synthesis of this compound: The isolated trans-1,4-dichloro-2-butene is then reacted with diethylamine to afford the final product through a double nucleophilic substitution reaction.

Logical Relationship of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from trans-1,4-dichloro-2-butene and diethylamine is outlined below.

Materials:

-

trans-1,4-dichloro-2-butene

-

Diethylamine

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)

-

Base (e.g., triethylamine, potassium carbonate)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas is charged with a solution of diethylamine in an anhydrous solvent. An excess of diethylamine is typically used to act as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic base can be added to neutralize the hydrochloric acid formed during the reaction.

-

Addition of Reactant: A solution of trans-1,4-dichloro-2-butene in the same anhydrous solvent is added dropwise to the stirred diethylamine solution at a controlled temperature, typically ranging from room temperature to the reflux temperature of the solvent. The reaction is carried out under an inert atmosphere to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The precipitated diethylamine hydrochloride (or the salt of the added base) is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent and excess diethylamine.

-

Purification: The crude product is purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Data Presentation

| Parameter | Value |

| Reactants | |

| trans-1,4-dichloro-2-butene | 1 equivalent |

| Diethylamine | 4-6 equivalents (or 2 eq. with 2 eq. base) |

| Reaction Conditions | |

| Solvent | Diethyl ether, THF, Acetonitrile |

| Temperature | 25 - 80 °C |

| Reaction Time | 12 - 48 hours |

| Product Characteristics | |

| Appearance | Colorless to pale yellow liquid |

| Expected Yield | Moderate to Good |

| Purification Method | Vacuum Distillation |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The critical factor for a successful synthesis is the use of trans-1,4-dichloro-2-butene as the starting material to avoid the formation of cyclic byproducts. By following the detailed protocol and workflow outlined in this guide, researchers can reliably prepare this versatile diamine for their specific applications in drug development and materials science. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale of the synthesis.

An In-depth Technical Guide to the Physicochemical Properties of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. Due to the limited availability of experimental data for this specific compound, this guide combines established information with predicted values based on structurally similar molecules. All quantitative data is presented in structured tables for clarity. Additionally, a plausible experimental protocol for its synthesis is detailed, accompanied by a workflow diagram.

Core Physicochemical Properties

This compound is a tertiary aliphatic diamine. Its identity is confirmed by its molecular formula and weight. The trans isomer is associated with CAS number 105-17-9, while 20412-52-6 is also used to identify this compound.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₂₆N₂ | Established |

| Molecular Weight | 198.35 g/mol | Established |

| CAS Number | 20412-52-6, 105-17-9 (trans-isomer) | Established |

| Boiling Point | ~220-240 °C (Predicted) | Estimation based on similar compounds |

| Melting Point | Not available | - |

| Density | ~0.82-0.85 g/mL (Predicted) | Estimation based on similar compounds |

| Solubility | Soluble in organic solvents (Predicted) | Chemical structure suggests lipophilicity |

| logP | ~2.5-3.5 (Predicted) | Estimation based on similar compounds |

Disclaimer: The boiling point, density, solubility, and logP values are predicted based on the properties of structurally related compounds, such as N,N,N',N'-Tetramethyl-2-butene-1,4-diamine and 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-, and should be confirmed by experimental analysis.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted properties, the following table summarizes the experimental data for closely related molecules.

Table 2: Experimental Physicochemical Properties of Structurally Analogous Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | 4559-79-9 | 142.24 | 171-172 / 735 mmHg | 0.808 |

| 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- | 105-18-0 | 196.33 | ~172 | ~0.82 |

| N,N,N',N'-Tetramethyl-1,4-butanediamine | 111-51-3 | 144.26 | 166-167 | 0.792 |

The data in Table 2 suggests that the introduction of ethyl groups in place of methyl groups, and the presence of a double bond, will influence the boiling point and density. The predicted values in Table 1 are in line with these trends.

Proposed Experimental Protocol for Synthesis

Objective: To synthesize this compound via nucleophilic substitution.

Reaction Scheme:

Cl-CH₂-CH=CH-CH₂-Cl + 4 (CH₃CH₂)₂NH → (CH₃CH₂)₂N-CH₂-CH=CH-CH₂-N(CH₃CH₂)₂ + 2 [(CH₃CH₂)₂NH₂]Cl

Materials and Reagents:

-

trans-1,4-Dichloro-2-butene

-

Diethylamine (excess)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

-

Inert gas (Nitrogen or Argon)

-

Sodium carbonate or Triethylamine (as an acid scavenger)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, workup, and purification

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of trans-1,4-dichloro-2-butene in the chosen anhydrous solvent.

-

Addition of Amine: Add a 4-fold molar excess of diethylamine to the dropping funnel. The reaction should be carried out under an inert atmosphere.

-

Reaction Conditions: Slowly add the diethylamine to the stirred solution of the dichloride at room temperature. An exothermic reaction may be observed. After the initial reaction subsides, heat the mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate of diethylammonium chloride has formed, it can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with an aqueous solution of sodium carbonate to remove any remaining ammonium salts, followed by a wash with brine. Extract the aqueous layers with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 1: Proposed Synthesis Workflow

Caption: A flowchart of the proposed synthetic protocol.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound.

However, aliphatic diamines as a class of compounds are known to interact with biological systems. For instance, some diamines can influence the activity of enzymes such as ornithine decarboxylase, which is involved in polyamine biosynthesis. Additionally, certain bisphosphonic acid derivatives of aliphatic diamines have been investigated for their anti-proliferative and antiosteoporotic activities. It is important to emphasize that these are general activities of the broader chemical class, and it is not known if this compound exhibits any of these properties.

Further research is required to elucidate the specific biological role, if any, of this compound.

Diagram 2: Logical Relationship of Current Knowledge

Caption: The current state of knowledge for the target compound.

Technical Guide: N,N,N',N'-tetraethyl-2-butene-1,4-diamine (CAS No. 20412-52-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of N,N,N',N'-tetraethyl-2-butene-1,4-diamine and its trans-isomer.

| Property | Value | CAS Number | Source |

| Molecular Formula | C₁₂H₂₆N₂ | 20412-52-6, 105-17-9 | [1] |

| Molecular Weight | 198.35 g/mol | 20412-52-6, 105-17-9 | [1] |

| Boiling Point | 171-172 °C at 735 mmHg | Not Specified | |

| 172-173 °C at 723 mmHg | Not Specified | [2][3] | |

| Density | 0.808 g/mL at 25 °C | Not Specified | |

| 0.82 g/mL at 25 °C | Not Specified | [2][3] | |

| Refractive Index (n20/D) | 1.4416 | Not Specified | [2][3] |

| Flash Point | 51 °C (123.8 °F) - closed cup | Not Specified | |

| 54.44 °C (130.0 °F) - closed cup | Not Specified | [4] | |

| Physical State | Liquid | Not Specified |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of N,N,N',N'-tetraethyl-2-butene-1,4-diamine.

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available | [5] |

| ¹³C NMR | Available | [5] |

| Infrared (IR) | Available | [5] |

| Mass Spectrometry (MS) | Available | [5] |

| Raman | Available | [5] |

Experimental Protocols

Synthesis of N,N,N',N'-tetraethyl-2-butene-1,4-diamine

A general method for the synthesis of N,N,N',N'-tetra-substituted-2-butene-1,4-diamines involves the nucleophilic substitution of a 1,4-dihalo-2-butene precursor with the corresponding secondary amine. For the tetraethyl derivative, this would involve the reaction of 1,4-dihalo-2-butene with diethylamine. The stereochemistry of the resulting product (cis or trans) is often dictated by the stereochemistry of the starting dihalo-2-butene.

General Reaction Scheme:

-

Reactants: 1,4-dihalo-2-butene (e.g., 1,4-dichloro-2-butene or 1,4-dibromo-2-butene) and diethylamine.

-

Reaction Type: Nucleophilic substitution.

-

Procedure Outline:

-

The 1,4-dihalo-2-butene is dissolved in a suitable solvent.

-

An excess of diethylamine is added to the solution. Diethylamine acts as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction.

-

The reaction mixture is stirred, often at a controlled temperature, until the reaction is complete.

-

The product is then isolated from the reaction mixture through standard workup procedures, which may include extraction, washing, and drying.

-

Purification of the final product is typically achieved by distillation under reduced pressure.

-

Below is a conceptual workflow for the synthesis of N,N,N',N'-tetraethyl-2-butene-1,4-diamine.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. N,N,N',N'-TETRAMETHYL-2-BUTENE-1,4-DIAMINE | 111-52-4 [chemicalbook.com]

- 4. trans-N,N,N ,N -Tetramethyl-2-butene-1,4-diamine 98 111-52-4 [sigmaaldrich.com]

- 5. (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | C8H18N2 | CID 5365279 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in a wide range of specific organic reactions is limited. This guide provides a comprehensive overview based on established principles of coordination chemistry and catalysis, drawing necessary analogies from closely related and well-studied diamine ligands. The experimental protocols and quantitative data are presented as illustrative examples based on analogous systems.

Introduction

This compound is a bidentate ligand possessing two tertiary amine donor sites connected by a flexible four-carbon backbone containing a central carbon-carbon double bond. This structural feature imparts a degree of conformational rigidity compared to its saturated analog, N,N,N',N'-tetraethyl-1,4-diaminobutane. The lone pairs of electrons on the nitrogen atoms allow it to chelate to metal centers, forming stable complexes that can act as catalysts in a variety of organic transformations. Its primary mechanism of action revolves around its ability to modulate the reactivity of a coordinated metal center.

Core Principles of Action: A Mechanistic Overview

The functionality of this compound in organic reactions is primarily centered on its role as a chelating ligand for metal ions. The two nitrogen atoms coordinate to a single metal center, forming a stable chelate ring. This chelation enhances the stability of the resulting metal complexes compared to those formed with monodentate amine ligands. The presence of the double bond in the butene backbone introduces a degree of rigidity, influencing the bite angle and the overall geometry of the metal complex, which in turn can affect its catalytic activity.

The core mechanism of action can be broken down into the following key aspects:

-

Formation of Metal Complexes: The initial step in its catalytic cycle involves the coordination of the diamine ligand to a metal precursor. The Lewis basic nitrogen atoms donate their lone pairs to the empty orbitals of the metal ion, forming a stable chelate complex.

-

Activation of the Metal Center: Upon coordination, the electronic properties of the metal center are modified. The electron-donating ethyl groups on the nitrogen atoms increase the electron density on the metal, which can enhance its reactivity in certain catalytic processes, such as oxidative addition.

-

Substrate Coordination and Activation: The metal-diamine complex then interacts with the organic substrates. The substrates can coordinate to the metal center, where they are activated for subsequent transformation. The steric bulk of the tetraethyl groups can influence the regioselectivity and stereoselectivity of the reaction.

-

Catalytic Turnover: After the chemical transformation of the substrate, the product dissociates from the metal complex, regenerating the active catalyst for the next cycle.

Comparison with Analogous Ligands

The mechanism of this compound can be further understood by comparing it to its more extensively studied analogs:

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA): A widely used ligand in organic synthesis, particularly in conjunction with organolithium reagents.[1] TMEDA chelates to the lithium ion, breaking down the aggregate structures of the organolithium compound and increasing its basicity and nucleophilicity. Similarly, this compound is expected to enhance the reactivity of organometallic reagents through chelation.

-

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: The tetramethyl analog of the title compound also features a butene backbone, imparting conformational rigidity.[2] Studies on this ligand show its ability to form stable metal complexes, and its synthesis is often achieved through the reaction of 1,4-dibromo-2-butene with dimethylamine.[3] This provides a direct synthetic parallel for this compound.

Data Presentation: Physicochemical and Coordination Properties

Due to the limited availability of specific experimental data for this compound, the following tables summarize its basic properties and provide illustrative data for a closely related system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20412-52-6 | [2][4][5][6][7] |

| Molecular Formula | C₁₂H₂₆N₂ | [2][4] |

| Molecular Weight | 198.35 g/mol | [2][4] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Solubility | Expected to be soluble in organic solvents |

Table 2: Illustrative Stability Constants for a Diamine-Metal Complex

The following data is for the formation of dimethyltin(IV) complexes with N,N,N',N'-tetraethylethylenediamine (Et₄en), a saturated analog, and serves to illustrate the chelating ability of such ligands.[4]

| Species | Log β (at 25 °C) |

| [Sn(CH₃)₂(Et₄en)]²⁺ | 10.5 |

| [Sn(CH₃)₂(Et₄en)(OH)]⁺ | 1.2 |

| [Sn(CH₃)₂(Et₄en)(OH)₂] | -7.8 |

Data represents the overall formation constants (β) for the indicated species in solution.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and application of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous N,N,N',N'-tetramethyl-2-butene-1,4-diamine.[3]

Materials:

-

1,4-dichloro-2-butene (or 1,4-dibromo-2-butene)

-

Diethylamine (excess)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium carbonate or triethylamine (as a base)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of 1,4-dichloro-2-butene (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of diethylamine (4-5 equivalents) and sodium carbonate (2.2 equivalents) in diethyl ether is added dropwise to the cooled solution of the dihalide with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is filtered to remove the precipitated salt (sodium chloride and unreacted sodium carbonate).

-

The filtrate is concentrated under reduced pressure to remove the solvent and excess diethylamine.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Illustrative Protocol for a Catalytic Reaction: Metal-Diamine Complex Catalyzed Cross-Coupling

This is a generalized protocol for a cross-coupling reaction where a metal complex of this compound could potentially be used as a catalyst.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Organometallic reagent (e.g., phenylboronic acid for Suzuki coupling)

-

Metal precursor (e.g., Palladium(II) acetate)

-

This compound

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, the metal precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand, this compound (1-10 mol%), are dissolved in the anhydrous solvent.

-

The mixture is stirred at room temperature for 15-30 minutes to allow for the in-situ formation of the active catalyst complex.

-

The aryl halide (1 equivalent), the organometallic reagent (1.1-1.5 equivalents), and the base (2-3 equivalents) are added to the flask.

-

The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired cross-coupled product.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Synthesis of this compound.

Caption: Chelation of a metal ion by the diamine ligand.

Caption: A generalized catalytic cycle.

Conclusion

This compound holds promise as a versatile bidentate ligand in the field of organic synthesis and catalysis. While direct research on its specific applications is still emerging, its structural features and the well-understood chemistry of analogous diamines provide a strong foundation for predicting its mechanistic behavior. Its ability to form stable metal complexes, thereby activating the metal center for catalysis, is central to its potential utility. Further research is warranted to fully explore the catalytic scope and unique reactivity that the combination of its tetraethyl substituents and the but-2-ene backbone may offer. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers venturing into the application of this and related diamine ligands in their work.

References

- 1. Synthesis and Characterization of Co Complexes Coordinated by a Tetraanionic Bis(amidateanilido) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | C8H18N2 | CID 5365279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cordination Compound of Dimethyltin(IV) with N,N,N’N’-Tetraethylethylenediamine: Speciation and Theoretical approach [scielo.org.mx]

- 5. Reactions of the Tridentate and Tetradentate Amine Ligands di-(2-picolyl)(N-ethyl)amine and 2,5-Bis-(2-pyridylmethyl)-2,5 diazohexane with Technetium Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- (EVT-3500116) | 105-18-0 [evitachem.com]

- 7. 1,4-Bis(diethylamino)-2-butyne | C12H24N2 | CID 7740 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: A Review of a Sparsely Documented Compound

Introduction

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene, a member of the diamine class of organic compounds, presents a case of limited scientific documentation. Despite its well-defined chemical structure, a comprehensive review of publicly available literature reveals a significant scarcity of in-depth research into its synthesis, physicochemical properties, and biological activities. This technical guide aims to consolidate the available information and highlight the knowledge gaps concerning this compound, providing a resource for researchers, scientists, and drug development professionals who may encounter it in their work.

Chemical Identity and Physicochemical Properties

The most commonly referenced isomer of this compound is (E)-N,N,N',N'-tetraethylbut-2-ene-1,4-diamine, assigned the CAS Registry Number 105-17-9.[1] While its fundamental chemical identity is established, detailed experimental data on its physical and chemical properties are largely absent from the scientific literature.

Table 1: Physicochemical Properties of (E)-N,N,N',N'-tetraethylbut-2-ene-1,4-diamine

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆N₂ | [2] |

| Molecular Weight | 198.35 g/mol | [2] |

| CAS Registry Number | 105-17-9 | [1] |

| Canonical SMILES | CCN(CC)C/C=C/CN(CC)CC | [3] |

| InChIKey | GTSWSDCAOQCBEH-MDZDMXLPSA-N | [2] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

It is important to note that while data for the related tetramethyl analog, N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, is more readily available, these values cannot be directly extrapolated to the tetraethyl derivative.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible pathway can be inferred. The synthesis of the related N,N,N',N'-tetraethylbut-2-yne-1,4-diamine is reported to proceed via the reaction of 2-butyne-1,4-diol with diethylamine.[4] This suggests a similar nucleophilic substitution reaction for the butene analog.

A likely synthetic approach would involve the reaction of a 1,4-dihalo-2-butene, such as trans-1,4-dichloro-2-butene, with diethylamine. In this proposed reaction, the diethylamine would act as a nucleophile, displacing the halide leaving groups to form the desired diamine.

Caption: Plausible synthetic pathway for this compound.

Without a specific experimental protocol, details regarding reaction conditions (e.g., solvent, temperature, reaction time) and purification methods remain speculative.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature, including chemical and biological databases, yielded no specific information on the biological activity, pharmacological effects, or involvement in any signaling pathways for this compound. While related diamine compounds are known to be used as ligands in metal complexes for catalysis, there is no documented evidence of this specific compound being utilized in such a capacity or having been screened for biological activity.

The absence of data in this area suggests that the compound has not been a focus of pharmacological or biochemical research, or that any such studies have not been published in the accessible public domain.

Conclusion

This compound remains a compound with a significant lack of characterization in the scientific literature. While its chemical structure is known, there is a dearth of experimental data regarding its physicochemical properties, a detailed and validated synthetic protocol, and any information on its biological effects. The information presented in this guide is based on inferences from related compounds and the limited data available. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in chemistry, materials science, or the life sciences. Researchers and drug development professionals should be aware of this information gap when considering this compound in their work.

References

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: An Obscure Diamine with Limited Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, a detailed historical account and in-depth biological data for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene remain elusive. This unsaturated diamine, with the chemical formula C12H26N2, appears to be a compound with limited documented research into its discovery, synthesis, and biological significance.

While basic chemical identifiers for this compound are available, including its CAS registry number (20412-52-6 and a potential synonym CAS 105-17-9) and molecular weight (198.35 g/mol ), specific information regarding its initial synthesis, the researchers or institutions involved, and the timeline of its discovery is not readily found in the public domain.

Chemical and Physical Properties

A summary of the available quantitative data for this compound and a closely related compound, N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine, is presented below. The inclusion of the butyne analog is for comparative purposes, as some initial search results pointed towards its synthesis.

| Property | This compound | N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine |

| CAS Number | 20412-52-6 | 105-18-0 |

| Molecular Formula | C12H26N2 | C12H24N2 |

| Molecular Weight | 198.35 g/mol | 196.33 g/mol |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily accessible scientific literature. However, a plausible synthetic route can be inferred from the synthesis of the related compound, 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-. This synthesis involves the reaction of 2-butyne-1,4-diol with diethylamine. A logical synthetic pathway for this compound could potentially involve the reduction of the corresponding butyne derivative or the reaction of a 1,4-dihalo-2-butene with diethylamine.

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A critical gap in the available information is the absence of any data related to the biological activity of this compound. Extensive searches have not yielded any studies investigating its pharmacological properties, mechanism of action, or its effects on any signaling pathways. This lack of research prevents the creation of the requested diagrams of signaling pathways or experimental workflows related to its biological effects.

Conclusion

Solubility Profile of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines the predicted solubility based on established principles of organic chemistry and provides a detailed experimental protocol for its determination. This guide is intended to support researchers and professionals in the effective handling and application of this compound in various experimental and developmental contexts.

Introduction

This compound is a tertiary diamine with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in common laboratory solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. This guide synthesizes the known chemical properties of similar compounds and general solubility principles for tertiary amines to provide a reliable predictive framework.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by the principle of "like dissolves like."[1] The molecular structure of this compound, with its hydrocarbon backbone and two tertiary amine functional groups, suggests a predominantly non-polar character with some capacity for polar interactions.

Key Structural Features Influencing Solubility:

-

Tertiary Amine Groups: The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.[2] However, the absence of N-H bonds prevents it from acting as a hydrogen bond donor, which generally reduces solubility in highly polar, protic solvents like water compared to primary or secondary amines.[3]

-

Alkyl Chains: The eight ethyl groups and the butene backbone contribute to the non-polar character of the molecule, enhancing its solubility in non-polar organic solvents.[4]

-

Molecular Weight: As the size of the hydrophobic alkyl portion of an amine increases, its solubility in water tends to decrease.[4]

Based on these principles, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether, Chloroform | High | The predominantly non-polar structure of the analyte will readily dissolve in non-polar solvents due to favorable van der Waals interactions. Aliphatic amines generally show significant solubility in organic solvents.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | The polarity of these solvents can interact with the dipole moment of the tertiary amine groups, leading to good solubility. Amines are generally soluble in polar organic solvents.[5] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to act as a hydrogen bond acceptor will allow for some solubility. However, the large non-polar hydrocarbon content and inability to donate hydrogen bonds will limit miscibility with water.[2][3] |

| Acidic Solutions | Dilute Aqueous HCl, Dilute Aqueous H₂SO₄ | High | As a base, it will be protonated by acids to form a more polar ammonium salt, which is significantly more soluble in aqueous solutions.[6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram.

References

A Technical Guide to the Spectral Properties of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is a tetra-substituted diamine containing a central carbon-carbon double bond. As with many complex organic molecules, a thorough understanding of its structural and electronic properties is crucial for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of such compounds.

Due to the limited availability of published experimental spectral data for this compound, this guide provides a comprehensive overview of its predicted spectral characteristics. These predictions are based on the analysis of structurally analogous compounds, namely N,N,N',N'-Tetramethyl-1,4-diaminobut-2-ene and N,N,N',N'-Tetraethyl-1,4-diaminobutane, for which experimental data is more readily accessible. This approach allows for a scientifically grounded estimation of the spectral properties of the target molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds and established principles of spectroscopic interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the ethyl protons and the methylene and methine protons of the butene backbone. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the presence of the double bond.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH=CH- | ~5.5 - 5.7 | Triplet | 2H |

| -NCH₂-CH= | ~3.0 - 3.2 | Doublet | 4H |

| -NCH₂CH₃ | ~2.4 - 2.6 | Quartet | 8H |

| -NCH₂CH₃ | ~1.0 - 1.2 | Triplet | 12H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to exhibit four signals, corresponding to the four unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH=CH- | ~128 - 132 |

| -NCH₂-CH= | ~55 - 60 |

| -NCH₂CH₃ | ~45 - 50 |

| -NCH₂CH₃ | ~11 - 15 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the presence of C-H stretching and bending vibrations, C-N stretching, and a characteristic C=C stretching frequency for the butene double bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ stretch) | 2850 - 3000 | Medium to Strong |

| C-H (sp² stretch) | 3010 - 3050 | Medium |

| C=C (stretch) | 1640 - 1680 | Medium to Weak |

| C-N (stretch) | 1050 - 1250 | Medium |

| C-H (bend) | 1370 - 1470 | Medium |

Predicted Mass Spectrometry Data

The mass spectrum, likely obtained via electron ionization (EI), is predicted to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of C-N and C-C bonds.

| m/z | Predicted Identity | Notes |

| 198 | [M]⁺ | Molecular ion |

| 183 | [M - CH₃]⁺ | Loss of a methyl group |

| 169 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 99 | [CH₂=CHN(C₂H₅)₂]⁺ | Alpha-cleavage |

| 86 | [CH₂N(C₂H₅)₂]⁺ | Alpha-cleavage |

| 58 | [N(C₂H₅)₂]⁺ | Cleavage of the N-CH₂ bond |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for this compound. These protocols are based on standard laboratory procedures for similar amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

-

-

¹H NMR Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak or an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI with GC-MS) :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization and Analysis :

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Interpretation :

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak, which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

theoretical studies on N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

An In-depth Technical Guide on the Theoretical and Experimental Aspects of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

Introduction

This compound is a symmetrically substituted unsaturated diamine. Its structure, featuring a central carbon-carbon double bond and two flanking diethylamino groups, suggests a rich conformational landscape and potential for interesting electronic properties and reactivity. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a summary of known and extrapolated data, proposed experimental protocols, and a framework for theoretical investigations.

Molecular Structure and Properties

The core structure of this compound consists of a but-2-ene backbone with tetraethyl-substituted amino groups at the 1 and 4 positions. The molecular formula for this compound is C12H26N2.[1]

Physicochemical Properties

While specific experimental data for this compound is scarce, properties can be inferred from its close analog, N,N,N',N'-Tetramethyl-1,4-diaminobut-2-ene.

| Property | Value (for Tetramethyl Analog) | Reference |

| Molecular Weight | 142.24 g/mol | [2] |

| Boiling Point | 171-172 °C at 735 mmHg | |

| Density | 0.808 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4416 |

Spectroscopic Data (Analog-Based)

Spectroscopic data for the tetramethyl analog provides a basis for the expected spectral characteristics of the tetraethyl compound.

| Spectroscopy | Expected Peaks/Signals for this compound (based on tetramethyl analog) |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet) and the methylene and vinyl protons of the butene backbone. |

| ¹³C NMR | Resonances for the ethyl carbons and the sp² and sp³ hybridized carbons of the diaminobutene core. |

| IR | Characteristic peaks for C-N stretching, C=C stretching, and C-H bending vibrations. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for dialkylamines.[2] |

Theoretical Studies: A Proposed Computational Workflow

Given the absence of direct theoretical studies, a computational investigation of this compound would be highly valuable. A suggested workflow utilizing Density Functional Theory (DFT) is presented below. DFT has been successfully applied to study the steric and electronic effects in unsaturated diaminocarbenes.[3]

Caption: Proposed DFT workflow for theoretical studies.

Conformational Analysis

The rotational freedom around the C-C and C-N single bonds suggests the existence of multiple conformers. A systematic conformational search would be necessary to identify the low-energy structures. The bulky tetraethyl groups are expected to play a significant role in determining the most stable conformations due to steric hindrance.

Electronic Properties

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The nitrogen lone pairs are expected to contribute significantly to the HOMO, indicating nucleophilic character. The electrostatic potential (ESP) map would reveal regions of high and low electron density, highlighting potential sites for electrophilic and nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of the analogous N,N,N',N'-tetraethylbut-2-yne-1,4-diamine.[4] This would involve the reduction of the alkyne to an alkene.

Caption: Proposed synthetic workflow.

Detailed Protocol:

-

Synthesis of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-yne: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-dichloro-2-butyne in anhydrous THF. Add an excess of diethylamine and a non-nucleophilic base such as sodium hydride. Stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Isolation of Intermediate: Quench the reaction with water and extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N,N',N'-tetraethyl-1,4-diaminobut-2-yne.

-

Reduction to this compound: Dissolve the crude intermediate in ethanol and add a catalytic amount of Lindlar's catalyst. Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.

-

Final Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation or column chromatography to yield the final product.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques:

-

¹H and ¹³C NMR: To confirm the structure and assess purity.

-

FTIR Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Potential Applications

Diamines are versatile building blocks in organic synthesis and medicinal chemistry. This compound could potentially be used as:

-

A ligand in coordination chemistry.

-

A monomer in polymer synthesis.

-

A precursor for the synthesis of more complex molecules with potential biological activity.

Conclusion

While direct are currently lacking, this guide provides a comprehensive framework for its investigation. By leveraging data from analogous compounds and established computational methodologies, researchers can predict its properties and reactivity. The proposed synthetic protocol offers a viable route to obtaining this compound for experimental validation and further exploration of its potential applications. Future work should focus on performing the outlined theoretical calculations and carrying out the synthesis and characterization to provide a more complete understanding of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Catalysis

Introduction

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is a bidentate diamine ligand with potential applications in coordination chemistry and catalysis. The presence of two tertiary amine functionalities connected by a C4 backbone allows for the formation of chelate complexes with various transition metals, which are central to many catalytic processes. While specific, detailed applications and protocols for this particular ligand are not extensively documented in publicly available scientific literature, its structural motifs are analogous to other diamine ligands that have found utility in a range of catalytic transformations. This document provides a general overview of the potential uses of such ligands, along with a hypothetical experimental protocol for evaluating the efficacy of this compound in a common catalytic reaction.

Potential Catalytic Applications

Diamine ligands are widely employed in various catalytic reactions due to their ability to stabilize metal centers and influence their electronic and steric properties. Based on the applications of structurally similar ligands, this compound could potentially be investigated as a ligand in the following catalytic systems:

-

Palladium-Catalyzed Cross-Coupling Reactions: Diamine ligands are known to be effective in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. They can enhance catalyst stability and activity.

-

Copper-Catalyzed Reactions: Copper complexes with diamine ligands are utilized in atom transfer radical polymerization (ATRP), click chemistry, and various coupling reactions. The chelation of the diamine can modulate the redox properties of the copper center.

-

Other Transition Metal Catalysis: This ligand could also be explored in catalysis involving other transition metals like nickel, rhodium, and iridium for reactions such as hydrogenation, hydroformylation, and polymerization.

Hypothetical Application: Screening in a Suzuki-Miyaura Cross-Coupling Reaction

The following section outlines a general protocol for the screening of this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction.

Objective: To evaluate the effectiveness of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

Table 1: Hypothetical Screening Results for Ligand in Suzuki-Miyaura Coupling

| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L1 | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | L1 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |

| 3 | L1 | 1 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |

| 4 | L1 | 1 | K₃PO₄ | THF | 80 | 24 | 65 |

L1 = this compound

Experimental Protocol

Materials:

-

This compound (Ligand)

-

Palladium(II) acetate (Pd(OAc)₂)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Pre-formation (Optional but recommended):

-

In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and this compound (1.2 mol%) in toluene.

-

Stir the mixture at room temperature for 30 minutes. The formation of a palladium-ligand complex may be indicated by a color change.

-

-

Reaction Setup:

-

To a separate Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) and deionized water (1 mL) to the flask.

-

-

Initiation of Reaction:

-

To the reaction mixture, add the pre-formed catalyst solution via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion (e.g., 12 hours), cool the reaction mixture to room temperature.

-

Add ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Calculate the reaction yield.

-

Diagrams

Caption: General workflow for screening a novel ligand in a Suzuki-Miyaura cross-coupling reaction.

While this compound is not a widely documented ligand in catalysis, its diamine structure suggests potential for application in various transition metal-catalyzed reactions. The provided hypothetical protocol for a Suzuki-Miyaura coupling serves as a starting point for researchers and scientists to systematically evaluate its performance. Further screening of reaction conditions, including the choice of metal precursor, base, solvent, and temperature, would be necessary to fully elucidate the catalytic potential of this ligand. The general workflow and principles outlined can be adapted to explore its utility in other catalytic transformations.

Application Notes and Protocols: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene in Polymerization

Introduction

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene is a tetradentate amine ligand. Its structural similarity to other commonly used ligands in metal-catalyzed polymerization, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-dimethylaminoethyl)amine (Me6TREN), suggests its potential utility in techniques like Atom Transfer Radical Polymerization (ATRP). In ATRP, multidentate amine ligands are crucial for complexing with a copper(I) halide catalyst, forming a complex that facilitates the controlled, reversible transfer of a halogen atom. This process allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

This document provides a hypothetical protocol for the ATRP of a common monomer, methyl methacrylate (MMA), using a Cu(I)Br catalyst and this compound as the ligand.

Proposed Signaling Pathway: ATRP Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for ATRP, highlighting the role of the copper catalyst and the amine ligand.

Caption: Proposed ATRP catalytic cycle with an amine ligand.

Experimental Protocols

Materials

-

Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.

-

Initiator: Ethyl α-bromoisobutyrate (EBiB).

-

Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

-

Ligand: this compound.

-

Solvent: Anisole, anhydrous.

-

Inhibitor remover: Basic alumina.

-

Other: Nitrogen gas (high purity), syringes, Schlenk flasks.

Protocol: ATRP of Methyl Methacrylate

-

Monomer and Solvent Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl methacrylate (10.0 g, 100 mmol) and anisole (10 mL).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Catalyst and Ligand Addition: In a separate 25 mL Schlenk flask, add CuBr (143.5 mg, 1.0 mmol) and this compound (198.4 mg, 1.0 mmol). Evacuate and backfill the flask with nitrogen three times.

-

Initiation: Using a degassed syringe, add the monomer/solvent mixture to the flask containing the catalyst and ligand. Stir until a homogeneous solution is formed.

-

Reaction Start: Inject ethyl α-bromoisobutyrate (195.0 mg, 1.0 mmol) into the reaction mixture to initiate the polymerization.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at 90°C and stir for the desired reaction time. Periodically take samples via a degassed syringe to monitor conversion and molecular weight evolution.

-

Termination: To quench the reaction, cool the flask to room temperature and expose the mixture to air. Dilute the mixture with tetrahydrofuran (THF).

-

Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by dropwise addition of the solution into a large excess of cold methanol.

-

Drying: Decant the methanol and dry the polymer in a vacuum oven at 60°C to a constant weight.

Data Presentation

The following table summarizes hypothetical reaction conditions for the ATRP of methyl methacrylate using this compound as a ligand.

| Parameter | Value |

| Monomer | Methyl Methacrylate (MMA) |

| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | This compound |

| Solvent | Anisole |

| Temperature | 90°C |

| Reaction Time | 6 hours |

| Theoretical Molecular Weight (Mn,th) | 10,000 g/mol (assuming 100% conversion) |

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the ATRP of methyl methacrylate.

Caption: Experimental workflow for ATRP.

Conclusion

While direct experimental data for this compound in polymerization is not currently available, its structural characteristics suggest it could be a viable ligand for ATRP and other metal-catalyzed polymerization reactions. The provided hypothetical protocol offers a starting point for researchers to investigate its efficacy in controlling polymerization processes. Key parameters to explore would include the effect of the catalyst-to-ligand ratio, solvent polarity, and temperature on the polymerization kinetics and the properties of the resulting polymer. Characterization techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy would be essential to determine the molecular weight, polydispersity, and structure of the synthesized polymers.

Application Notes and Protocols for Diamines in Pharmaceutical Synthesis: A Focus on N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene Analogs

A comprehensive review of scientific literature and patent databases did not yield specific examples of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene being directly employed in pharmaceutical synthesis. The structural motif of a tetrasubstituted 1,4-diaminobut-2-ene is not commonly cited as a key reagent, catalyst, or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

However, the broader class of aliphatic diamines, particularly those with tertiary amine functionalities, plays a crucial role in various synthetic transformations that are fundamental to pharmaceutical development. These compounds are frequently used as strong chelating ligands for metal catalysts, as bases, and as reagents in the formation of more complex molecular architectures.

To provide relevant context and practical guidance for researchers, this document will focus on the applications of a well-studied and structurally related diamine, N,N,N',N'-Tetramethylethylenediamine (TMEDA) . The principles and protocols illustrated here may offer insights into the potential, albeit currently undocumented, applications of this compound.

Application Notes: The Role of Tertiary Diamines in Synthesis

Tertiary diamines like TMEDA are versatile tools in organic synthesis, primarily valued for their ability to:

-

Activate Organolithium Reagents: TMEDA is widely known for its ability to chelate lithium cations, thereby breaking down organolithium reagent aggregates and increasing the reactivity and basicity of the carbanion. This is particularly useful in directed ortho-metalation (DoM) reactions, a powerful strategy for the functionalization of aromatic rings in pharmaceutical intermediates.

-

Serve as Ligands in Metal-Catalyzed Reactions: The two nitrogen atoms can coordinate to a variety of transition metals (e.g., Palladium, Copper, Ruthenium), modifying the metal center's electronic properties and steric environment. This can enhance catalytic activity, improve selectivity (regio-, chemo-, and stereoselectivity), and stabilize reactive intermediates in cross-coupling reactions, hydrogenations, and other transformations.

-

Act as a Catalyst in Polymerization: While less directly related to small molecule API synthesis, their role as catalysts in polymerization reactions is well-established.[1]

The presence of a double bond in the backbone of this compound, as opposed to the saturated backbone of TMEDA or N,N,N',N'-tetraethylputrescine, introduces conformational rigidity and different electronic properties, which could influence its coordination chemistry and catalytic activity.

Experimental Protocols: Representative Use of a Tertiary Diamine

The following protocol details the use of TMEDA in a classic synthetic transformation relevant to pharmaceutical chemistry: the directed ortho-lithiation and subsequent electrophilic quench of an anisole derivative. This reaction is a common strategy for introducing substituents onto an aromatic ring with high regioselectivity.

Protocol: Directed Ortho-Lithiation of Anisole using n-BuLi/TMEDA

Objective: To synthesize 2-iodoanisole from anisole via a directed ortho-lithiation reaction.

Materials:

-

Anisole (reagent grade)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Iodine (I₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Reagent Charging: The flask is allowed to cool to room temperature under nitrogen. Anhydrous diethyl ether (100 mL) and anisole (5.41 g, 50 mmol) are added via syringe. Freshly distilled TMEDA (6.39 g, 55 mmol, 1.1 eq) is then added.

-

Lithiathion: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is then stirred at 0 °C for 1 hour, during which a white precipitate may form.

-

Electrophilic Quench: A solution of iodine (14.0 g, 55 mmol, 1.1 eq) in 50 mL of anhydrous diethyl ether is prepared. The lithiated anisole solution is cooled to -78 °C (dry ice/acetone bath), and the iodine solution is added dropwise over 20 minutes. The reaction is stirred at -78 °C for an additional 30 minutes and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium thiosulfate solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (50 mL), followed by brine (50 mL), and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-iodoanisole.

Data Presentation

| Parameter | Value |

| Starting Material | Anisole |

| Key Reagents | n-BuLi, TMEDA, I₂ |

| Product | 2-Iodoanisole |

| Typical Yield | 75-85% |

| Purity (by GC/NMR) | >98% |

| Reaction Time | ~14 hours |

| Reaction Temperature | -78 °C to room temp. |

Mandatory Visualizations

Caption: Experimental workflow for directed ortho-lithiation.

Caption: Role of TMEDA in Directed Ortho-Metalation.

References

Application Notes and Protocols: N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene as a Versatile Precursor for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene as a precursor for the synthesis of novel polymeric materials. The unique structural features of this diamine, including the central carbon-carbon double bond and the tertiary amine functionalities, offer intriguing possibilities for creating materials with tailored properties for a range of applications, from specialty polyamides to advanced materials for biomedical and electronic applications. The following sections detail proposed synthetic protocols and potential applications.

Synthesis of Novel Polyamides with Enhanced Flexibility

The diamine functionality of this compound makes it a suitable monomer for the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. The presence of the but-2-ene unit in the polymer backbone is hypothesized to impart increased flexibility and unique thermal properties compared to polyamides derived from saturated diamines.

Experimental Protocol: Synthesis of a Novel Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from this compound and a diacid chloride, such as sebacoyl chloride, using an unstirred interfacial polymerization method.[1][2]

Materials:

-

This compound

-

Sebacoyl chloride

-

Dichloromethane (DCM)

-

Deionized water

-

Sodium carbonate (Na₂CO₃)

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.4 M) and sodium carbonate (e.g., 0.4 M) in deionized water. The sodium carbonate is added to neutralize the HCl gas that is a byproduct of the reaction.

-

Organic Phase Preparation: Prepare an organic solution of sebacoyl chloride (e.g., 0.2 M) in dichloromethane.

-

Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface of the two immiscible liquids.[1][2]

-

Polymer Extraction: Gently grasp the polyamide film at the interface with forceps and continuously pull it out of the beaker. The polymer will form a continuous rope.

-

Washing and Drying: Wash the collected polymer thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.

Data Presentation: Expected Polymer Properties

| Property | Expected Value/Range | Characterization Technique |

| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temp. (Tg) | To be determined | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | To be determined | DSC |

| Inherent Viscosity | 0.4 - 0.8 dL/g | Viscometry |

Workflow for Polyamide Synthesis

Caption: Workflow for the synthesis of a novel polyamide.

Development of n-Type Conductive Polymers

The carbon-carbon double bond in this compound provides a site for potential polymerization to form conjugated polymers. While the tetraethyl-substituted amines are not ideal for direct polymerization into a conductive backbone, this precursor can be a valuable building block in copolymerization with other monomers to create n-type conductive materials. The electron-donating nature of the amine groups can influence the electronic properties of the resulting polymer.[3]

Experimental Protocol: Synthesis of a Copolymer for Conductive Applications

This protocol outlines a hypothetical copolymerization of this compound with a suitable comonomer, for instance, a di-thienyl derivative, via a chemical polymerization method.

Materials:

-

This compound

-

Comonomer (e.g., 2,5-dibromothiophene)

-

Catalyst (e.g., Palladium-based catalyst)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the comonomer in anhydrous toluene.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Polymerization: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir for a defined period (e.g., 24-48 hours).

-

Polymer Precipitation: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.

-

Purification: Filter the precipitated polymer and wash it with methanol and acetone to remove any unreacted monomers and catalyst residues.

-

Drying: Dry the purified polymer under vacuum.

Data Presentation: Expected Polymer Characteristics

| Property | Expected Value/Range | Characterization Technique |

| Electrical Conductivity (doped) | 10⁻⁵ - 10⁻² S/cm | Four-Point Probe Measurement |

| UV-Vis Absorption (λmax) | To be determined | UV-Vis Spectroscopy |

| Electrochemical Band Gap | To be determined | Cyclic Voltammetry |

| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |

Workflow for Conductive Copolymer Synthesis

Caption: Workflow for the synthesis of a conductive copolymer.

Quaternary Ammonium Polymers for Drug Delivery Systems

The tertiary amine groups in this compound can be quaternized to introduce permanent positive charges. Polymers containing quaternary ammonium groups are widely investigated for their antimicrobial properties and as non-viral vectors for gene delivery. A polymer synthesized from this precursor can be post-functionalized to create a cationic polyelectrolyte.

Experimental Protocol: Quaternization of a Precursor Polymer

This protocol describes the quaternization of a polyamide (synthesized as in section 1) to introduce quaternary ammonium functionalities.

Materials:

-

Precursor polyamide

-